
benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BDA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDA is a derivative of the isoindolinone family, which is known for its biological activity and therapeutic potential.
Aplicaciones Científicas De Investigación
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. This compound has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammation and pain. This compound has also been shown to reduce seizures in animal models of epilepsy. This compound has been reported to have low toxicity in animal studies, suggesting that it may be a safe compound for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its high potency and selectivity for COX-2 inhibition. This compound has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with phthalic anhydride. The resulting compound is then treated with acetic anhydride to form this compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
benzyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPWLIRVEXNIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352729 |
Source


|
| Record name | benzyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38068-73-4 |
Source


|
| Record name | benzyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
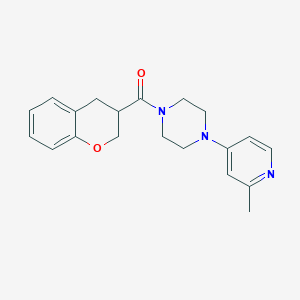
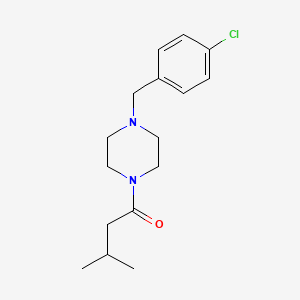
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
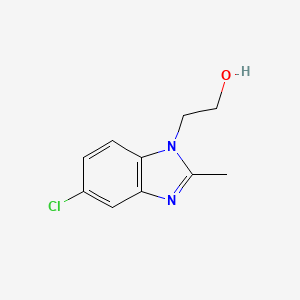
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

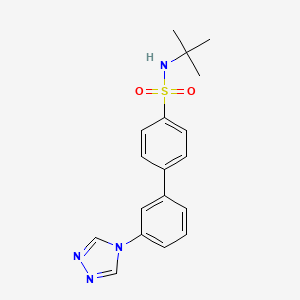
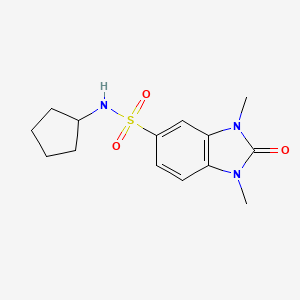
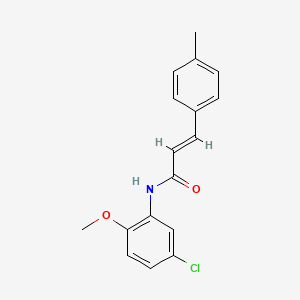
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
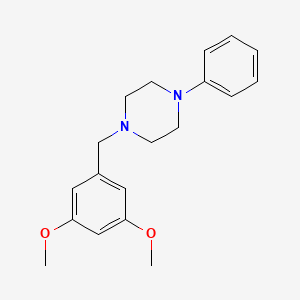
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)